molecular formula C17H23NO6 B8396312 2-Tert-butoxycarbonylamino-succinic acid 4-benzyl ester 1-methyl ester

2-Tert-butoxycarbonylamino-succinic acid 4-benzyl ester 1-methyl ester

Cat. No. B8396312
M. Wt: 337.4 g/mol
InChI Key: YESZKWMROMDSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butoxycarbonylamino-succinic acid 4-benzyl ester 1-methyl ester is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)22-4)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)

InChI Key

YESZKWMROMDSSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(S)-2-Amino-succinic acid 4-benzyl ester 1-methyl ester. To a solution of 2-tert-butoxycarbonylamino-succinic acid 4-benzyl ester (25 g, 77.31 mmol) in 2:1 mixture of toluene and methanol (200 ml, 100 ml) at 0° C. was added trimethylsilyldiazomethane (58 ml, 116 mmol) dropwise until a yellow color persisted. After stirring for ten minutes, the reaction was concentrated in vacuo. Purification by silica gel chromatography (10–30% ethyl acetate/hexane) gave 21.2 g of 2-tert-butoxycarbonylamino-succinic acid 4-benzyl ester 1-methyl ester. Rt=2.68, MH+=238. This product was then stirred for one hour at room temperature in 4N HCl in dioxane (157 ml, 565 mmol) and concentrated in vacuo. The solid was dissolved in ethyl acetate and washed three times with NaHCO3, once with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 15.79 g of the desired product. Rt=0.84, MH+=238. 49-3: (S,S)-2-(1-Methoxycarbonyl-3-methyl-butylamino)-succinic acid 4-benzyl ester 1-methyl ester. To a solution of 4-methyl-2-trifluoromethanesulfonylmethyl-pentanoic acid methyl ester (6.69 g, 25 mmol) and N,N-diisopropylethylamine (5.04 ml, 28.92 mmol) in methylene chloride at −78° C. was added 49-2 (4.57 g, 19.28 mmol) and the reaction was stirred overnight. The reaction was concentrated to dryness, then redissolved in ethyl acetate and washed twice with NaHCO3, once with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by silica gel chromatography gave 5.84 g of the desired product. Rt=2.85, MH+=366. 49-4: (S,S)-2-[2-(6-Chloro-benzothiazol-2-ylcarbamoyl)-1-methoxycarbonyl-ethylamino]-4-methyl-pentanoic acid methyl ester. A mixture of 49-3 (5.84 g) and Pd/C (0.200 g) in MeOH (100 ml) was stirred under 1 atmosphere of hydrogen for 1 h, filtered through a pad of celite and concentrated in vacuo to give 3.75 g of 2-(1-methoxycarbonyl-3-methyl-butylamino)-succinic acid 1-methyl ester. Rt=1.48, MH+=276. To a mixture of this product (3.75 g, 13.63 mmol), N,N-diisopropylethylamine (8.73 ml, 37.19 mmol), 6-chloro-benzothiazol-2-ylamine (2.28 g, 13.63 mmol), and benzotriazol-1-ol (1.84 g, 13.63 mmol) in methylene chloride at 0° C., was added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.605 g, 13.63 mmol) and stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, dissolved in ethyl acetate and washed twice with NaHCO3, twice with 1N HCl, once with brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel chromatography gave 1.77 g of the desired product. Rt=2.89, MH+=442. 49-5: (S,S)-2-[1-Carboxy-2-(6-chloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MB). To a solution of 49-4 (1.77 g, 4.013 mmol) in THF(15 ml), methanol (5 ml), and water (5 ml) was added LiOH—H2O (0.674 g, 16 mmol). The reaction stirred overnight at room temperature. After concentrating the organics in vacuo, the aqueous layer was acidified with 1N HCl until a white precipitate formed which was filtered and dried. The solid was dissolved in 4N HCl in dioxane and concentrated in vacuo to give 1.7 g of the HCl salt of the desired product. Rt=1.89, MH+=414, 1H NMR consistent with the assigned structure. Compounds synthesized using the same general procedure: (S,S)-2-[2-(Benzothiazol-2-ylcarbamoyl)-1-carboxy-ethylamino]-4-methyl-pentanoic acid: Rt=1.53, MH+=380. (S,S)-2-[1-Carboxy-2-(5,6-dichloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MG): Rt=2.25, MH+=448. (S,S)-2-[1-Carboxy-2-(6-fluoro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid: Rt=1.713, MH+=398. (S,S)-2-[2-(6-Bromo-benzothiazol-2-ylcarbamoyl)-1-carboxy-ethylamino]-4-methyl-pentanoic acid: Rt=1.95, MH+=460. (S,S)-2-[1-Carboxy-2-(6-methoxy-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MO): Rt=1.62, MH+=410. (S,S)-2-[1-Carboxy-2-(6-ethoxy-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MP): Rt=1.79, MH+=424. (S,S)-2-[1-Carboxy-2-(6-methyl-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid: Rt=1.75, MH+=394. (S,S)-2-[1-Carboxy-2-(4-phenyl-thiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound OH): Rt=1.81, MH+=406. (S,S)-2-[1-Carboxy-2-(5,6-dimethyl-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MC): Rt=1.89, MH+=408. (S,S)-2-[1-Carboxy-2-(4-chloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MD): Rt=1.89, MH+=414. (S,S)-2-{1-Carboxy-2-[(5-chloro-1H-indole-2-carbonyl)-amino]-ethylamino}-4-methyl-pentanoic acid: Rt=1.51, MH+=392. (S,S)-2-{1-Carboxy-2-[(5-methoxy-1H-indole-2-carbonyl)-amino]-ethylamino}-4-methyl-pentanoic acid: Rt=1.86, MH+=396.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
58 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.